molecular formula C6H2BrF3IN B1412070 2-Bromo-4-iodo-3-(trifluoromethyl)pyridine CAS No. 1227496-78-7

2-Bromo-4-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B1412070
CAS No.: 1227496-78-7
M. Wt: 351.89 g/mol
InChI Key: VDCYMLPNIVSUJH-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3IN. It is a crystalline solid that is typically colorless or light yellow. This compound is of interest due to its unique combination of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-3-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and iodination of 3-(trifluoromethyl)pyridine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.

    Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

2-Bromo-4-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-3-(trifluoromethyl)pyridine depends on its application. In chemical reactions, the presence of the bromine and iodine atoms allows for selective functionalization, while the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive or stable under certain conditions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Iodo-4-(trifluoromethyl)pyridine
  • 4-Bromo-3-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-4-iodo-3-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and properties that are not observed in compounds with only one or two of these substituents. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.

Properties

IUPAC Name

2-bromo-4-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYMLPNIVSUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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